Chlorphentermine
Overview
Description
Chlorphentermine, also known by trade names Apsedon, Desopimon, and Lucofen, is a serotonergic appetite suppressant of the amphetamine family . Developed in 1962, it is the 4-chloro derivative of the better-known appetite suppressant phentermine . Chlorphentermine acts as a highly selective serotonin releasing agent (SRA) .
Molecular Structure Analysis
The molecular formula of Chlorphentermine is C10H14ClN . The molecular weight is 183.68 g/mol .
Physical And Chemical Properties Analysis
Chlorphentermine has properties similar to those of dextroamphetamine . It is well absorbed following oral administration . The half-life of Chlorphentermine is approximately 40 hours .
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAMNXUHHNZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022806 | |
Record name | Chlorphentermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG | |
Record name | Chlorphentermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENTERMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/ | |
Record name | CHLORPHENTERMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MOST ANOREXIANTS ARE STIMULANTS OF CNS ... RESULTS OF ... ANIMAL STUDIES HAVE SUGGESTED, BUT NOT PROVED, THAT ALL ANOREXIANTS EXCEPT MAZINDOL ... AFFECT APPETITE CONTROL CENTERS OF HYPOTHALAMUS ... . /ANOREXIANTS/, MOST ANOREXIANTS ARE STIMULANTS OF CNS ... ., The binding of chlorphentermine to phospholipids in alveolar lavage materials and lung cells was studied in rats. In a preliminary experiment, lungs removed from male Sprague Dawley rats were lavaged. The lavage fluid was incubated with 10 mM chlorphentermine and 50 micromolar 1-anilino-8-naphthalene sulfonate. After differential centrifugation, the extent of binding of chlorphentermine to phospholipids in the various lavage fractions was determined using a fluorometric assay based on 1-anilino-8-naphthalene sulfonate. Chlorphentermine was bound equally to phospholipids in all fractions. Male Sprague Dawley rats were injected with 25 mg/kg (14)C labeled chlorphentermine daily for 3 days. They were killed 24 hr after the last dose and the lungs were removed and lavaged. The extent of chlorphentermine/phospholipid binding in the cell free whole lavage fluid, alveolar macrophages, type II cells, and other pneumocytes was determined. Chlorphentermine was bound to phospholipids in whole lavage fluid in a 1:100 mole ratio. Chlorphentermine bound to phospholipids in the alveolar macrophages, type II cells, and other lung lung cells in mole ratios of 1:18, 1:33, and 1:333, respectively. The authors conclude that chlorphentermine binds to pulmonary surfactant phospholipids in vitro. In vivo, it binds to phospholpids in at least three different compartments: acellular lavage fluid, alveolar macrophages, and type II cells. The interaction of chlorphentermine with phosphoplipids may impair phospholipid degradation resulting in phospholipidosis in surfactant materials and alveolar macrophages. | |
Record name | CHLORPHENTERMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlorphentermine | |
Color/Form |
LIQUID | |
CAS RN |
461-78-9 | |
Record name | Chlorphentermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphentermine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphentermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlorphentermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorphentermine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENTERMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW07912O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORPHENTERMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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